GGDPS Inhibitory Potency: Moderate Micromolar Activity Distinct from Picomolar Bisphosphonate Inhibitors
The compound inhibits recombinant human GGDPS with an IC₅₀ of 5.85–5.90 µM [1]. This places it in a moderate potency range that is 20‑ to 50‑fold weaker than the most potent triazole‑bisphosphonate GGDPS inhibitors disclosed in the same patent (e.g., Compound 21, IC₅₀ = 0.125–1.3 µM) [2], but substantially more potent than non‑optimized early‑stage hits (IC₅₀ > 50 µM often reported for fragment‑based leads).
| Evidence Dimension | GGDPS inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.85–5.90 µM |
| Comparator Or Baseline | Compound 21 (US 12,083,137): IC₅₀ = 0.125–1.3 µM; fragment‑based leads: >50 µM |
| Quantified Difference | Target is 4.5‑ to 47‑fold less potent than Compound 21, but >8‑fold more potent than typical fragment hits |
| Conditions | Recombinant human GGDPS; assay with FPP and [¹⁴C]IPP substrates; pre‑incubation 10 min, measurement after 30 min [1][2] |
Why This Matters
Moderate potency can be advantageous in cellular models where complete GGDPS ablation is toxic; the compound offers a tunable level of enzyme inhibition that more potent inhibitors cannot provide.
- [1] BindingDB, Entry BDBM50568503 (CHEMBL4876427). 3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione. Accessed 2026-05-06. View Source
- [2] BindingDB, Entry BDBM50452819 (CHEMBL4209926). US 12,083,137, Compound 21. Accessed 2026-05-06. View Source
